molecular formula C26H26ClN3OS B12021259 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12021259
M. Wt: 464.0 g/mol
InChI Key: OYQHFVSBXRUTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: Introduction of the tert-butylphenyl, chlorobenzylsulfanyl, and methoxyphenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Modified aromatic or triazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-4H-1,2,4-triazole: Lacks the chlorobenzylsulfanyl and methoxyphenyl groups.

    5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazole: Lacks the tert-butylphenyl and methoxyphenyl groups.

    4-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the tert-butylphenyl and chlorobenzylsulfanyl groups.

Uniqueness

The unique combination of functional groups in 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26ClN3OS

Molecular Weight

464.0 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H26ClN3OS/c1-26(2,3)20-11-9-18(10-12-20)24-28-29-25(32-17-19-7-5-6-8-23(19)27)30(24)21-13-15-22(31-4)16-14-21/h5-16H,17H2,1-4H3

InChI Key

OYQHFVSBXRUTGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.